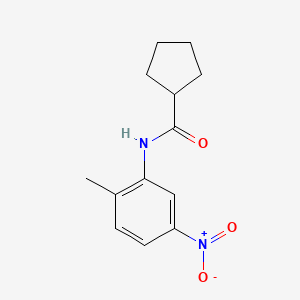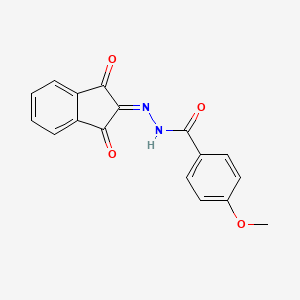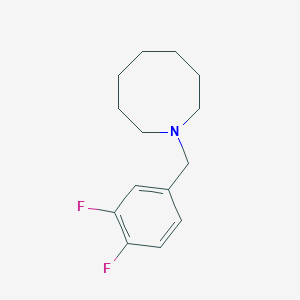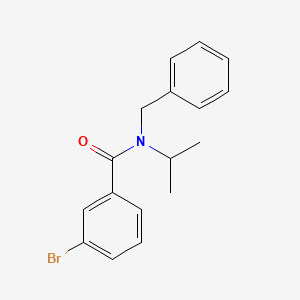
N-(4-methyl-3-nitrophenyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methyl-3-nitrophenyl)nicotinamide (MNPN) is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MNPN is a yellow crystalline powder that has a molecular formula of C13H10N4O3 and a molecular weight of 274.24 g/mol.
作用機序
The mechanism of action of N-(4-methyl-3-nitrophenyl)nicotinamide is not fully understood. However, it is believed that N-(4-methyl-3-nitrophenyl)nicotinamide inhibits the growth of bacteria and fungi by disrupting the cell membrane. N-(4-methyl-3-nitrophenyl)nicotinamide has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
N-(4-methyl-3-nitrophenyl)nicotinamide has been shown to have biochemical and physiological effects. N-(4-methyl-3-nitrophenyl)nicotinamide has been shown to decrease the activity of lactate dehydrogenase, an enzyme that is involved in the conversion of lactate to pyruvate. N-(4-methyl-3-nitrophenyl)nicotinamide has also been shown to decrease the activity of alanine transaminase, an enzyme that is involved in the conversion of alanine to pyruvate. N-(4-methyl-3-nitrophenyl)nicotinamide has been shown to decrease the levels of reactive oxygen species (ROS) in cells.
実験室実験の利点と制限
N-(4-methyl-3-nitrophenyl)nicotinamide has several advantages and limitations for lab experiments. N-(4-methyl-3-nitrophenyl)nicotinamide is a stable compound that can be easily synthesized. N-(4-methyl-3-nitrophenyl)nicotinamide has been shown to have antibacterial, antifungal, and anticancer properties, making it a versatile compound for various applications. However, N-(4-methyl-3-nitrophenyl)nicotinamide has some limitations, including its limited solubility in water and its potential toxicity.
将来の方向性
There are several future directions for N-(4-methyl-3-nitrophenyl)nicotinamide research. N-(4-methyl-3-nitrophenyl)nicotinamide can be further studied for its potential applications in the treatment of bacterial and fungal infections. N-(4-methyl-3-nitrophenyl)nicotinamide can also be further studied for its potential applications in cancer therapy. Future research can also focus on improving the solubility and reducing the toxicity of N-(4-methyl-3-nitrophenyl)nicotinamide. N-(4-methyl-3-nitrophenyl)nicotinamide can also be further studied for its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, N-(4-methyl-3-nitrophenyl)nicotinamide is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. N-(4-methyl-3-nitrophenyl)nicotinamide has been shown to have antibacterial, antifungal, and anticancer properties. N-(4-methyl-3-nitrophenyl)nicotinamide has several advantages and limitations for lab experiments. N-(4-methyl-3-nitrophenyl)nicotinamide has several future directions for research, including its potential applications in the treatment of bacterial and fungal infections, cancer therapy, and other fields. Further research on N-(4-methyl-3-nitrophenyl)nicotinamide can lead to the development of new treatments and applications.
合成法
N-(4-methyl-3-nitrophenyl)nicotinamide can be synthesized through a multistep reaction process. The synthesis process involves the reaction of 4-methyl-3-nitrobenzoic acid with thionyl chloride to form 4-methyl-3-nitrobenzoyl chloride. The 4-methyl-3-nitrobenzoyl chloride is then reacted with nicotinamide in the presence of triethylamine to form N-(4-methyl-3-nitrophenyl)nicotinamide.
科学的研究の応用
N-(4-methyl-3-nitrophenyl)nicotinamide has been extensively studied for its potential applications in various fields. N-(4-methyl-3-nitrophenyl)nicotinamide has been shown to have antibacterial, antifungal, and anticancer properties. N-(4-methyl-3-nitrophenyl)nicotinamide has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. N-(4-methyl-3-nitrophenyl)nicotinamide has also been shown to inhibit the growth of various fungal strains, including Candida albicans and Aspergillus niger. N-(4-methyl-3-nitrophenyl)nicotinamide has been shown to have anticancer properties by inducing apoptosis in cancer cells.
特性
IUPAC Name |
N-(4-methyl-3-nitrophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-9-4-5-11(7-12(9)16(18)19)15-13(17)10-3-2-6-14-8-10/h2-8H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDYTNVKLYRPDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-3-nitrophenyl)pyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(4-bromophenyl)amino]carbonyl}benzamide](/img/structure/B5800174.png)
![4-methyl-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5800176.png)

![4-({[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}methyl)benzoic acid](/img/structure/B5800183.png)
![N,N,N'-trimethyl-N'-{[5-(3-nitrophenyl)-2-furyl]methyl}-1,2-ethanediamine](/img/structure/B5800189.png)
![2-(4-chlorophenoxy)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5800191.png)

![9-chloro-5-phenyl-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one](/img/structure/B5800202.png)


![2-{[3-(butyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5800257.png)

![(4-fluoro-2-methylphenyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5800264.png)
![2-(2,6-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5800270.png)